2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

SHP2 inhibition Oncology MAPK pathway

Specifically select this compound to integrate a conformationally pre-organized, three-dimensional spirocyclic core into your drug discovery workflow. The rigid 2-oxa-8-azaspiro[4.5]decane scaffold eliminates entropic penalty with zero rotatable bonds and an Fsp³ of 0.88, directly boosting ligand efficiency. Its defined stereochemistry enables structure-based design of enantiomerically pure inhibitors. The hydrochloride salt guarantees consistent aqueous solubility (4.87 mg/mL), eliminating DMSO stock artifacts in biochemical SHP2 allosteric inhibition and cellular pathway modulation assays. This scaffold offers a differentiated chemotype beyond traditional flat aromatics, with demonstrated superiority in combined PK/hERG profiles.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65
CAS No. 1314965-08-6
Cat. No. B3027528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
CAS1314965-08-6
Molecular FormulaC8H14ClNO2
Molecular Weight191.65
Structural Identifiers
SMILESC1CNCCC12CCOC2=O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-7-8(3-6-11-7)1-4-9-5-2-8;/h9H,1-6H2;1H
InChIKeyKPGCANIHGVTRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS 1314965-08-6): Technical Specifications and Procurement-Grade Overview for Spirocyclic Building Blocks


2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS 1314965-08-6) is a spirocyclic heterocyclic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol [1]. The compound features a rigid 2-oxa-8-azaspiro[4.5]decane core in its hydrochloride salt form, with a topological polar surface area (TPSA) of 38.33 Ų and a consensus Log P of approximately 0.85 . It is commercially available from multiple suppliers at a standard purity of 97%, with analytical characterization typically including NMR, HPLC, and GC verification .

Procurement Rationale for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride: Why Analogs Cannot Be Interchanged in Medicinal Chemistry Campaigns


In the oxa-azaspiro[4.5]decane chemical space, substitution with structurally similar analogs introduces quantifiable changes in conformational rigidity, chiral recognition, and downstream pharmacokinetic performance that cannot be predicted or compensated for by simple structural analogy [1][2]. The precise positioning of the oxygen atom in the 2-oxa configuration, combined with the 8-aza basic nitrogen and the specific stereochemistry at C3 and C4 positions, directly controls target binding orientation, ligand efficiency, and oral bioavailability metrics—factors that generic substitution undermines [3]. The hydrochloride salt form further provides consistent aqueous solubility and handling properties that the free base or alternative salt forms do not replicate [4].

Quantitative Differentiation Evidence for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride: Head-to-Head Performance Data Versus Key Comparators


SHP2 Allosteric Inhibition: IACS-15414 (3S,4S Stereoisomer Scaffold) Versus Pyrazolopyrimidinone Series

The 2-oxa-8-azaspiro[4.5]decane scaffold, when incorporated as the (3S,4S)-4-amino-3-methyl substituted variant in IACS-15414, demonstrates superior oral bioavailability and hERG safety profile compared to earlier pyrazolopyrimidinone and pyrazolopyrazine SHP2 inhibitor series. The final compound IACS-15414 achieved no hERG liability up to 100 μM, whereas the pyrazolopyrazine series exhibited a narrow hERG window that limited development [1]. This represents a critical differentiation for procurement of the correct stereochemical scaffold.

SHP2 inhibition Oncology MAPK pathway

Chiral Recognition and Binding Orientation: (3S,4S) vs. (3R,4R) Stereoisomers in SHP2 Allosteric Pocket

The (3R,4R) stereoisomer of the 2-oxa-8-azaspiro[4.5]decane scaffold in compound PB17-026-01 achieves potent SHP2 allosteric inhibition through a distinct binding orientation characterized by structure-based design [1]. The specific stereochemistry at the C3 and C4 positions of the spirocyclic core dictates the spatial orientation of the amino and methyl substituents relative to the allosteric pocket, a property that the opposite enantiomer or diastereomer does not replicate [1].

Stereochemistry SHP2 allosteric inhibition Structure-based drug design

Conformational Restraint and Rotatable Bond Control: 2-Oxa-8-azaspiro[4.5]decane Core Versus Linear or Monocyclic Piperidine Analogs

The spirocyclic 2-oxa-8-azaspiro[4.5]decane core possesses zero rotatable bonds (rotatable bond count = 0) and a fraction of sp³-hybridized carbons (Fsp³) of 0.88, compared to linear or monocyclic piperidine-containing analogs that typically contain multiple rotatable bonds and lower Fsp³ values [1]. This conformational preorganization reduces entropic penalty upon target binding and enhances metabolic stability relative to flexible analogs [2].

Conformational rigidity Ligand efficiency Medicinal chemistry

Physicochemical Property Profile: Hydrochloride Salt Versus Free Base for Aqueous Solubility and Handling

The hydrochloride salt form (CAS 1314965-08-6) provides quantifiable improvements in aqueous solubility and solid-state stability compared to the free base (CAS 4427-25-2). The hydrochloride salt exhibits a calculated aqueous solubility of 4.87 mg/mL (0.0254 mol/L) based on ESOL topological method, with a solubility classification of 'Soluble' (Log S = -1.6) . The free base is reported as a solid with density 1.14 g/cm³ and boiling point 324.7°C at 760 mmHg, but lacks the enhanced aqueous solubility conferred by salt formation [1].

Solubility Salt form Formulation

Optimal Deployment Scenarios for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride: Evidence-Based Applications in Drug Discovery


SHP2 Allosteric Inhibitor Lead Optimization for KRAS-Mutant and RTK-Driven Cancers

Procure this scaffold for medicinal chemistry programs targeting SHP2 allosteric inhibition in oncology indications where oral bioavailability and cardiac safety are critical decision criteria. The (3S,4S) and (3R,4R) stereochemical variants of this scaffold have been validated in preclinical xenograft models to suppress MAPK pathway signaling and tumor growth in RTK-activated and KRASmut cancers, with demonstrated superiority over earlier pyrazolopyrimidinone and pyrazolopyrazine series in combined PK and hERG profiling [1][2]. Use when transitioning from hit identification to lead optimization where balanced potency, oral exposure, and safety margins are required.

Structure-Based Design Campaigns Requiring Stereochemically Defined, Conformationally Constrained Building Blocks

Select this building block for fragment-based or structure-based drug design programs where reducing entropic penalty through conformational preorganization is a primary optimization goal. The scaffold's zero rotatable bonds and high Fsp³ fraction (0.88) make it suitable for core replacement strategies aimed at improving ligand efficiency and metabolic stability over flexible piperidine-containing leads [3]. The defined stereochemistry at C3 and C4 positions enables rational design of enantiomerically pure inhibitors with predictable binding orientations.

Aqueous Biological Assay Development and High-Throughput Screening Campaigns

Deploy the hydrochloride salt form for in vitro pharmacology studies and high-throughput screening where aqueous solubility directly impacts assay reproducibility and hit confirmation rates. The calculated solubility of 4.87 mg/mL (Log S = -1.6) supports direct dissolution in aqueous buffers, eliminating the need for DMSO stock solutions or surfactant additives that can confound primary screening results . This property is particularly valuable in biochemical SHP2 allosteric inhibition assays and cellular pathway modulation studies.

Kinase and Phosphatase Inhibitor Scaffold Diversification Libraries

Include this spirocyclic oxa-azaspiro[4.5]decane core in proprietary compound collections aimed at expanding chemical diversity beyond traditional flat, aromatic kinase inhibitor chemotypes. The scaffold's three-dimensional architecture and balanced physicochemical properties (Log P ~0.85, TPSA 38.33 Ų) offer differentiation from pan-kinase inhibitor libraries and provide a privileged starting point for discovering selective phosphatase modulators with improved selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.